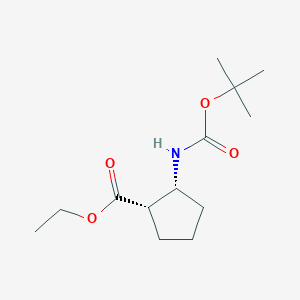

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Vue d'ensemble

Description

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound that belongs to the class of cyclopentanecarboxylates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (boc) protected amino group, and a cyclopentane ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:

Formation of the cyclopentane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

Introduction of the boc-protected amino group: The tert-butoxycarbonyl (boc) group is introduced to protect the amino group during subsequent reactions. This is usually done using tert-butyl dicarbonate in the presence of a base.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate involves its interaction with specific molecular targets. The boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (1S,2R)-2-amino-cyclopentanecarboxylate

- Ethyl (1S,2R)-2-(acetylamino)cyclopentanecarboxylate

- Ethyl (1S,2R)-2-(benzylamino)cyclopentanecarboxylate

Uniqueness

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is unique due to the presence of the boc-protected amino group, which provides protection during synthetic transformations and can be selectively removed under specific conditions. This makes it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique stereochemistry and functional groups. With the molecular formula and a molecular weight of approximately 257.33 g/mol, this compound serves as a significant building block in organic synthesis and medicinal chemistry. Its potential biological activities are primarily attributed to its structural features, which allow it to participate in various biochemical interactions.

Structural Characteristics

The compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity. The presence of two chiral centers at positions 1 and 2 (1S and 2R) allows for the introduction of chirality in synthesized derivatives, which is crucial for biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| Chiral Centers | 2 (1S, 2R) |

| Functional Groups | Boc-protected amino group, carboxylate ester |

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized various derivatives of cyclopentanecarboxylates, including this compound. The antimicrobial activity was assessed against several bacterial strains using the disk diffusion method. Results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria.

Case Study 2: Anticancer Activity Assessment

Another research initiative focused on the anticancer potential of cyclopentane-based compounds. In vitro assays demonstrated that some derivatives derived from this compound could effectively inhibit the proliferation of human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate | Similar bicyclic structure | Antimicrobial activity reported |

| Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | Cyclopropane instead of cyclopentane | Potential anticancer properties |

| Ethyl 1-(aminomethyl)cyclopentanecarboxylate | Unprotected amino group | Increased reactivity; potential for various biological assays |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate, and how is stereochemical integrity maintained?

- Methodology : Synthesis typically involves three key steps:

Cyclopentane Ring Formation : Cyclization of precursor molecules (e.g., ethyl 2-oxocyclopentanecarboxylate derivatives) using reagents like Tosyl chloride or Mitsunobu conditions to establish the cyclopentane backbone .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP), ensuring regioselective protection of the amine group .

Stereochemical Control : Chiral resolution using catalysts (e.g., Sharpless epoxidation) or chiral auxiliaries to maintain the (1S,2R) configuration. NMR coupling constants (e.g., J = 7.9 Hz in Reference Example 87) confirm stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodology :

- ¹H NMR : Signals at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 3.8–4.0 ppm (cyclopentane methine protons) confirm backbone structure. Coupling constants (e.g., J = 7.9 Hz) validate stereochemistry .

- ¹³C NMR : Peaks at ~155 ppm (Boc carbonyl) and ~170 ppm (ester carbonyl) .

- HRMS : Exact mass matching m/z [M + H]⁺ confirms molecular formula (e.g., C₁₄H₂₅NO₄ requires m/z 295.18) .

Q. What is the role of the Boc group in this compound’s synthesis and applications?

- Methodology : The Boc group:

- Protects the amine during synthesis to prevent undesired side reactions (e.g., nucleophilic attack).

- Facilitates purification due to its lipophilic nature.

- Enables controlled deprotection under acidic conditions (e.g., TFA) for downstream functionalization in peptide coupling .

Advanced Research Questions

Q. How can researchers optimize the yield during cyclization steps, addressing ring strain and stereochemical challenges?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for strained cyclopentane intermediates .

- Catalyst Optimization : Use of Pd or Rh catalysts improves enantioselectivity in cyclopropane analogs, applicable to cyclopentane systems .

- Temperature Control : Lower temperatures (–20°C to 0°C) minimize epimerization during Boc protection .

Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental observations?

- Methodology :

- Dynamic Effects Analysis : Variable-temperature NMR identifies conformational exchange (e.g., ring puckering) causing split signals .

- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .

- DEPT-135 : Differentiates CH₂ and CH groups in crowded cyclopentane regions .

Q. How does conformational flexibility influence reactivity in peptide coupling reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict dominant conformers (e.g., envelope vs. twist-boat) that expose the carboxylate for coupling .

- Steric Maps : Overlay cyclopentane substituents with enzyme active sites (e.g., proteases) to design inhibitors .

Q. What are the stability profiles of the Boc-protected amine under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to pH 2–12 buffers at 40°C for 48 hours. Monitor Boc cleavage via HPLC .

- Thermogravimetric Analysis (TGA) : Decomposition above 130°C correlates with Boc group loss .

Q. How do electronic and steric effects of the cyclopentane ring impact reactivity in nucleophilic acyl substitution?

- Methodology :

- Hammett Analysis : Compare reaction rates of cyclopentane vs. cyclohexane analogs to quantify steric hindrance .

- X-ray Crystallography : Visualize ring puckering’s effect on ester group accessibility .

Q. What comparative studies exist between this compound and its cyclopropane/cyclohexane analogs?

- Methodology :

- Synthetic Accessibility : Cyclopentane derivatives exhibit lower ring strain than cyclopropanes, enabling milder reaction conditions .

- Biological Activity : Cyclopentane-based β-amino acids show enhanced metabolic stability vs. linear analogs in peptide therapeutics .

Q. How is enantiomeric excess determined in synthesized batches?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve (1S,2R) and (1R,2S) enantiomers .

- Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and compare ¹H NMR shifts .

Propriétés

IUPAC Name |

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693930 | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140972-31-1 | |

| Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.